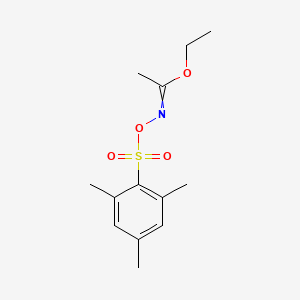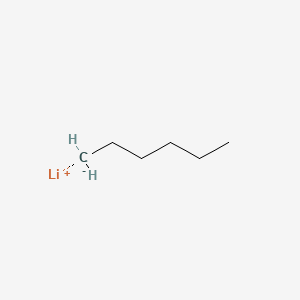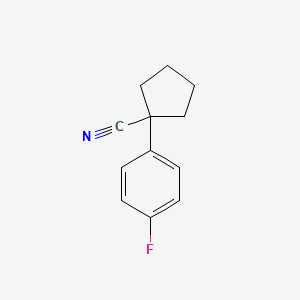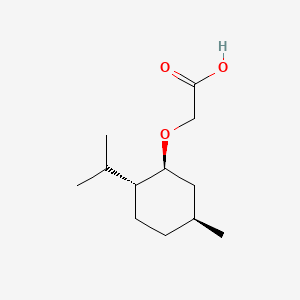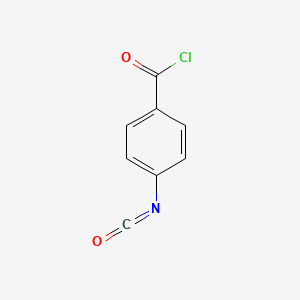
2-Methyl-6-Methoxypyridin-3-boronsäure
Übersicht
Beschreibung
2-Methyl-6-methoxypyridine-3-boronic acid (MMPB) is a chemical compound that has been studied for its various applications in the field of scientific research for the past few decades. It is a boronic acid derivative of 2-methyl-6-methoxypyridine and is used as a reagent in chemical synthesis. MMPB is also used in biochemistry and physiology as a tool for studying and manipulating the behavior of proteins and other biomolecules.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
2-Methyl-6-Methoxypyridin-3-boronsäure: ist ein vielseitiger Baustein in der pharmazeutischen Chemie. Es wird verwendet, um Methoxy- und Boronsäure-Gruppen in Zielmoleküle einzubringen, die häufig entscheidend für die Entwicklung neuer Medikamente sind . Seine Rolle bei der Synthese potenzieller Therapeutika, insbesondere im Bereich der Krebsbehandlung und Infektionskrankheiten, ist von großem Interesse.
Materialwissenschaften
In den Materialwissenschaften dient diese Verbindung als Vorläufer für die Herstellung neuartiger Materialien mit spezifischen elektronischen oder photonischen Eigenschaften. Seine Boronsäuregruppe ist besonders nützlich bei der Bildung stabiler kovalenter Bindungen mit anderen organischen oder anorganischen Substanzen, was zur Entwicklung fortschrittlicher Materialien für verschiedene Anwendungen führt .
Chemische Synthese
This compound: wird in der chemischen Synthese, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen, ausgiebig eingesetzt. Diese Reaktion ist ein Eckpfeiler in der organischen Chemie zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, was für den Aufbau komplexer organischer Verbindungen unerlässlich ist .
Landwirtschaft
In der Landwirtschaft wird diese Verbindung bei der Synthese von Agrochemikalien eingesetzt. Ihre Fähigkeit, mit verschiedenen organischen Substraten zu koppeln, ermöglicht die Herstellung neuer Pflanzenschutzmittel, die zur Entwicklung effektiverer Pestizide und Herbizide beitragen .
Biotechnologie
Die Verbindung findet Anwendungen in der Biotechnologieforschung, insbesondere bei der Gestaltung von Biokonjugaten. Sie kann verwendet werden, um Biomoleküle zu modifizieren, was entscheidend ist, um biologische Prozesse zu verstehen und diagnostische Werkzeuge zu entwickeln .
Umweltwissenschaften
This compound: kann auch eine Rolle in den Umweltwissenschaften spielen. Als Reagenz könnte es am Nachweis und der Quantifizierung verschiedener Umweltverschmutzer beteiligt sein. Seine chemischen Eigenschaften ermöglichen die Herstellung sensibler Assays, mit denen die Umweltgesundheit überwacht werden kann .
Wirkmechanismus
Target of Action
It is known that boronic acids, such as 2-methyl-6-methoxypyridine-3-boronic acid, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of boronic acids with organic halides or triflates in the presence of a palladium catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-Methyl-6-methoxypyridine-3-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the 2-Methyl-6-methoxypyridine-3-boronic acid to a palladium catalyst . The palladium catalyst then facilitates the coupling of this group with an organic halide or triflate .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving 2-Methyl-6-methoxypyridine-3-boronic acid affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely applied in organic synthesis, allowing for the formation of complex organic compounds from simpler precursors .
Result of Action
The result of the action of 2-Methyl-6-methoxypyridine-3-boronic acid in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic compounds, which can have various applications in fields such as medicinal chemistry and materials science .
Action Environment
The action, efficacy, and stability of 2-Methyl-6-methoxypyridine-3-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . The presence of a suitable palladium catalyst and base is crucial for the reaction to proceed .
Biochemische Analyse
Biochemical Properties
2-Methyl-6-methoxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with various enzymes and proteins, facilitating the formation of these bonds. The boronic acid group in 2-Methyl-6-methoxypyridine-3-boronic acid can form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it a versatile reagent in biochemical assays .
Cellular Effects
2-Methyl-6-methoxypyridine-3-boronic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the levels of certain metabolites. Additionally, 2-Methyl-6-methoxypyridine-3-boronic acid can impact cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, 2-Methyl-6-methoxypyridine-3-boronic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. The boronic acid group can form stable complexes with serine and threonine residues in proteins, leading to enzyme inhibition. This interaction can result in changes in gene expression and cellular function. The methoxy group in the compound can also participate in hydrogen bonding, further stabilizing these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-6-methoxypyridine-3-boronic acid can change over time. The compound is relatively stable under standard storage conditions but can degrade under strong oxidizing or acidic conditions. Long-term studies have shown that 2-Methyl-6-methoxypyridine-3-boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Methyl-6-methoxypyridine-3-boronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and metabolic pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
2-Methyl-6-methoxypyridine-3-boronic acid is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the levels of various metabolites. The compound can also affect metabolic flux, altering the flow of substrates through different biochemical pathways. These interactions make 2-Methyl-6-methoxypyridine-3-boronic acid a valuable tool for studying metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Methyl-6-methoxypyridine-3-boronic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The boronic acid group can facilitate the transport of the compound across cell membranes, while the methoxy group can enhance its solubility in aqueous environments .
Subcellular Localization
2-Methyl-6-methoxypyridine-3-boronic acid exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules, leading to more targeted and efficient biochemical effects .
Eigenschaften
IUPAC Name |
(6-methoxy-2-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXWIICBKIHZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376724 | |
| Record name | (6-Methoxy-2-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
459856-12-3 | |
| Record name | (6-Methoxy-2-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-6-methoxypyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


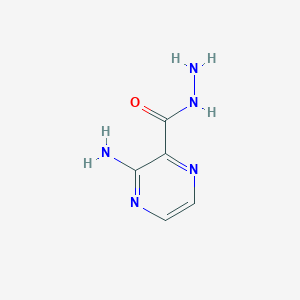
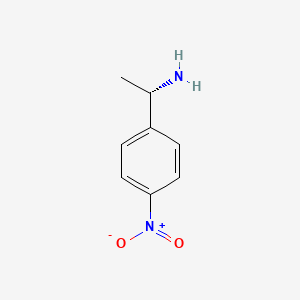
![4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1586664.png)
![[3,3'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1586665.png)



